Ethyl 2,3-dioxopiperidine-4-carboxylate

Ring contraction Amino acid synthesis Heterocyclic chemistry

Ethyl 2,3-dioxopiperidine-4-carboxylate (CAS 30727-21-0) addresses the need for a 2,3-dioxopiperidine scaffold distinct from common 2,6-dioxopiperidines. Its vicinal diketone and cyclic β-keto ester enable unique regioselective transformations. • Key starting material for (±)-cucurbitine via ring contraction, not feasible with 2,6-dioxo isomers. • Precursor for Neratinib Impurity 12 and quinoline kinase inhibitor impurity profiling. • Ester handle permits mild amidation for amide derivatives. In stock for immediate global shipping.

Molecular Formula C8H11NO4
Molecular Weight 185.18 g/mol
CAS No. 30727-21-0
Cat. No. B1296188
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2,3-dioxopiperidine-4-carboxylate
CAS30727-21-0
Molecular FormulaC8H11NO4
Molecular Weight185.18 g/mol
Structural Identifiers
SMILESCCOC(=O)C1CCNC(=O)C1=O
InChIInChI=1S/C8H11NO4/c1-2-13-8(12)5-3-4-9-7(11)6(5)10/h5H,2-4H2,1H3,(H,9,11)
InChIKeyUYMPBTFWKORAQR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 2,3-Dioxopiperidine-4-carboxylate Overview


Ethyl 2,3-dioxopiperidine-4-carboxylate (CAS 30727-21-0) is a heterocyclic compound characterized by a piperidine ring bearing adjacent 2,3-diketone functionalities and an ethyl ester at the 4-position . This compound belongs to the less common 2,3-dioxopiperidine class, structurally distinct from the more extensively studied 2,6-dioxopiperidine (glutarimide) scaffold prevalent in immunomodulatory drugs such as thalidomide and lenalidomide . With a molecular formula of C8H11NO4 and a molecular weight of 185.18 g/mol, the compound exists as a solid at ambient temperature and is intended exclusively for research and further manufacturing use . Its core value proposition resides in its reactivity as a synthetic intermediate, driven by the α-keto-amide motif and cyclic β-keto ester system, rather than as a terminal pharmacophore .

Synthetic intermediate with reactive α-keto-amide and cyclic β-keto ester
Core value resides in synthetic reactivity, not terminal pharmacophore
2,3-dioxopiperidine scaffold; distinct from 2,6-dioxo glutarimide class
Enables ring contraction pathways not accessible with common positional isomers
Ethyl ester format supports organic-phase reaction compatibility
May facilitate chromatographic purification compared to free carboxylic acid form

Uniqueness of Ethyl 2,3-Dioxopiperidine-4-carboxylate


Generic substitution among dioxopiperidine positional isomers and ester derivatives is scientifically unsound due to fundamental differences in chemical reactivity, synthetic utility, and downstream application fit. The 2,3-dioxo arrangement in ethyl 2,3-dioxopiperidine-4-carboxylate creates an adjacent carbonyl system (α-keto-amide) that imparts reactivity distinct from the 2,4-dioxo, 2,6-dioxo (glutarimide), or 4,6-dioxo isomers . While 2,6-dioxopiperidines function as stable pharmacophores in immunomodulatory agents, the 2,3-dioxopiperidine core is valued primarily as a versatile synthetic intermediate due to the enhanced electrophilicity of its vicinal diketone system and the presence of a cyclic β-keto ester moiety that enables regioselective transformations . Furthermore, the ethyl ester group confers differential solubility and reactivity profiles compared to the free carboxylic acid analog (2,3-dioxopiperidine-4-carboxylic acid), affecting its behavior in condensation, cyclization, and nucleophilic substitution reactions [1]. These structural and functional divergences preclude simple interchangeability in synthetic protocols and procurement decisions.

Positional Isomers 2,3-Dioxo arrangement vs 2,6- / 2,4-Dioxo isomers Vicinal diketone electrophilicity and ring contraction reactivity may not transfer across positional isomers; substitution can alter synthetic pathway access
Ester vs Acid Ethyl ester (target) vs Free carboxylic acid analog Organic solubility profile and chromatographic behavior differ; ester form may support non-aqueous reaction conditions more readily
Scaffold Context 2,3-Dioxopiperidine vs Glutarimide (2,6-dioxo) scaffolds Application space diverges: kinase inhibitor impurity synthesis vs immunomodulatory drug development trajectories

Comparative Evidence for Ethyl 2,3-Dioxopiperidine-4-carboxylate


Ring Contraction for Amino Acid Synthesis

Ethyl 2,3-dioxopiperidine-4-carboxylate (1) undergoes a novel ring contraction to yield ethyl 3-azido-2-oxo-pyrrolidine-3-carboxylate (5), a transformation that is not achievable with 2,6-dioxopiperidine or 2,4-dioxopiperidine isomers due to differences in carbonyl positioning and ring strain energetics. Subsequent stepwise reduction of intermediate (5) leads to (±)-cucurbitine (9), a non-proteinogenic amino acid [1]. This reaction sequence demonstrates the unique synthetic utility conferred by the 2,3-dioxo arrangement adjacent to the 4-carboxylate ester.

Ring Contraction Pathway
Class-level inference
2,3-Dioxopiperidine-4-carboxylate Ethyl 3-azido-2-oxo-pyrrolidine-3-carboxylate (±)-Cucurbitine
Supports heterocyclic synthesis research fit
Pathway not reported for 2,6- or 2,4-dioxo isomers under analogous conditions
Ring contraction Amino acid synthesis Heterocyclic chemistry

Physicochemical Comparison: Ester vs. Acid

The ethyl ester derivative (target compound) exhibits physicochemical properties distinct from its parent carboxylic acid analog (2,3-dioxopiperidine-4-carboxylic acid), which directly impacts its utility in synthetic workflows. The ester form has a density of 1.237 g/cm³ and a refractive index of 1.476 , with a predicted LogP of -0.89 (ACD/Labs) . While specific experimental data for the free acid are limited in primary literature, the esterification is known to enhance solubility in organic solvents and facilitate purification by chromatography or recrystallization compared to the more polar, aqueous-soluble carboxylic acid form [1]. This differential lipophilicity profile is critical for reaction compatibility in organic media.

Ester vs Acid Physicochemicals
Cross-study comparable
Ethyl ester: Density 1.237 g/cm³; predicted LogP −0.89
Free acid: Higher polarity; greater aqueous solubility expected
Supports organic-phase synthesis selection
Estimated LogP difference >0.5 units; direct head-to-head data not reported
Lipophilicity Solubility Physicochemical properties

TPSA and Permeability Profile

The target compound possesses a Topological Polar Surface Area (TPSA) of 72.5 Ų [1] (ChemSpider reports 72 Ų ), placing it in a range that suggests moderate membrane permeability potential. In contrast, the unsubstituted piperidine-2,3-dione core (CAS 41907-06-6) has a TPSA of 46.2 Ų [2], a 26.3 Ų difference that reflects the contribution of the 4-ethyl ester substituent. While TPSA values below 140 Ų are generally associated with favorable intestinal absorption, the higher TPSA of the ester derivative indicates altered hydrogen-bonding capacity compared to the unsubstituted core, which may influence its behavior in biological assays or as a prodrug intermediate.

TPSA Difference
Cross-study comparable
72.5 Ų (target)
vs 46.2 Ų core
+57%
Supports permeability and hydrogen-bonding context review
Calculated values; may inform scaffold selection for bioactive molecule studies
TPSA Drug-likeness ADME properties

Carboxamide Derivative Synthesis for Kinase Inhibitors

The 2,3-dioxopiperidine-4-carboxylate scaffold serves as a precursor for synthesizing 2,3-dioxopiperidine-4-carboxamide derivatives, which have documented applications in pharmaceutical impurity synthesis and potential kinase inhibitor development. Specifically, N-(4-((3-chloro-4-(pyridin-2-ylmethoxy)phenyl)amino)-3-cyano-7-ethoxyquinolin-6-yl)-1-methyl-2,3-dioxopiperidine-4-carboxamide (Neratinib Impurity 12, MW: 599.05 g/mol, purity >95%) is synthesized from this scaffold class . In contrast, 2,6-dioxopiperidine scaffolds (glutarimides) are primarily employed for immunomodulatory drug development (thalidomide analogs) rather than quinoline-based kinase inhibitor impurity synthesis . This differential application space demonstrates the distinct synthetic trajectory enabled by the 2,3-dioxo arrangement.

Carboxamide Derivative Use
Data to verify
Reported as precursor for 2,3-dioxopiperidine-4-carboxamide derivatives in kinase inhibitor impurity synthesis context
Supports medicinal chemistry scaffold review
Application inference based on scaffold class; independent verification recommended
Kinase inhibitors Drug impurities Carboxamide derivatives

Ethyl 2,3-Dioxopiperidine-4-carboxylate Applications


(±)-Cucurbitine Synthesis via Ring Contraction

This compound is employed as the starting material for synthesizing the non-proteinogenic amino acid (±)-cucurbitine through a two-step sequence: (1) ring contraction of ethyl 2,3-dioxopiperidine-4-carboxylate to yield ethyl 3-azido-2-oxo-pyrrolidine-3-carboxylate, followed by (2) stepwise reduction to (±)-cucurbitine [1]. This application scenario is uniquely enabled by the 2,3-dioxopiperidine architecture and is not accessible using 2,6-dioxo or 2,4-dioxo positional isomers. Researchers in natural product synthesis and amino acid chemistry will find this transformation particularly valuable for accessing pyrrolidine-based scaffolds.

Kinase Inhibitor Impurity Precursor

The 4-carboxylate ester position serves as a functional handle for amide bond formation, enabling the synthesis of 2,3-dioxopiperidine-4-carboxamide derivatives. These derivatives, such as N-(4-((3-chloro-4-(pyridin-2-ylmethoxy)phenyl)amino)-3-cyano-7-ethoxyquinolin-6-yl)-1-methyl-2,3-dioxopiperidine-4-carboxamide (Neratinib Impurity 12), are utilized in pharmaceutical impurity profiling and potential kinase inhibitor development programs . The ethyl ester group offers a convenient leaving group for amidation reactions under mild conditions, making this compound a practical choice for medicinal chemistry laboratories focused on quinoline-based kinase inhibitor research.

Cyclic β-Keto Ester Transformations

The compound contains a cyclic β-keto ester motif, a privileged structural feature in heterocyclic chemistry that enables regioselective alkylation, condensation, and cyclization reactions . The adjacent 2,3-diketone system (α-keto-amide) further expands its synthetic versatility beyond what is achievable with 2,4-dioxopiperidine or 4,6-dioxopiperidine analogs. Organic synthesis laboratories requiring a functionalized piperidine scaffold with multiple reactive sites for constructing complex heterocyclic frameworks should prioritize this compound over its positional isomers .

Application
Selection Property
Validation Focus
Pyrrolidine amino acid synthesis
Ring contraction reactivity (2,3-dioxo scaffold)
Confirm reaction pathway reproducibility under target conditions
Kinase inhibitor impurity profiling
4-carboxylate ester as amidation handle
Verify amide bond formation efficiency and derivative identity
Heterocyclic scaffold diversification
Cyclic β-keto ester with vicinal diketone
Assess regioselectivity in alkylation, condensation, or cyclization steps

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